![molecular formula C15H13ClN2O B14679795 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol CAS No. 38052-87-8](/img/structure/B14679795.png)
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol is an organic compound with the molecular formula C15H12ClNO It is characterized by the presence of a chlorinated phenanthridine moiety attached to an ethanolamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol typically involves the reaction of 2-chlorophenanthridine with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions as described above would be scaled up for industrial production, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenanthridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol involves its interaction with specific molecular targets. The ethanolamine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The phenanthridine ring may also play a role in binding to specific sites on proteins or nucleic acids, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenanthridinamine: Lacks the chlorine atom and ethanolamine group.
2-Chlorophenanthridine: Lacks the ethanolamine group.
Phenanthridine: The parent compound without any substitutions.
Uniqueness
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol is unique due to the presence of both the chlorinated phenanthridine and ethanolamine moieties. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Eigenschaften
CAS-Nummer |
38052-87-8 |
|---|---|
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
2-[(2-chlorophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H13ClN2O/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15(18-14)17-7-8-19/h1-6,9,19H,7-8H2,(H,17,18) |
InChI-Schlüssel |
PGQDRTVUXRLIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


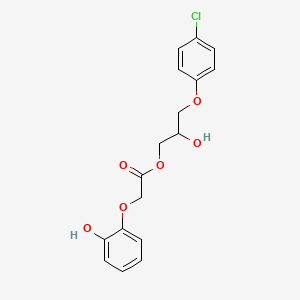
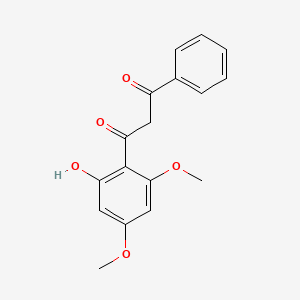
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
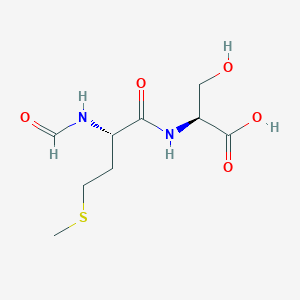
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
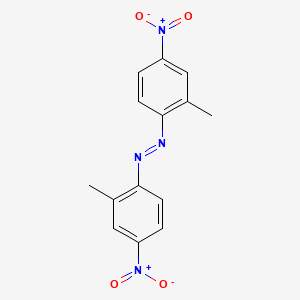
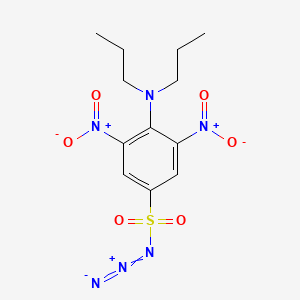
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
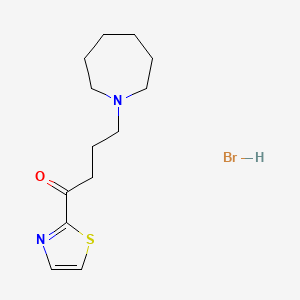
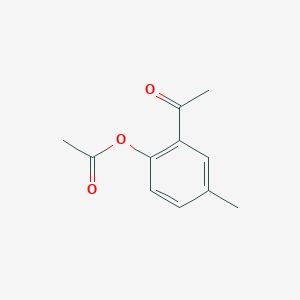

methanol](/img/structure/B14679790.png)
